molecular formula C14H10F3NO4S B1332828 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid CAS No. 306955-85-1

2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid

Cat. No. B1332828
M. Wt: 345.3 g/mol
InChI Key: STTDXJDJQQYOPK-UHFFFAOYSA-N
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Description

2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid is a compound that can be categorized within the family of sulfonamides, which are known for their wide range of applications in medicinal chemistry due to their antimicrobial properties. The trifluoromethyl group attached to the phenyl ring is a common motif in pharmaceuticals, enhancing the metabolic stability and often the biological activity of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. One approach involves the condensation of benzenesulfonyl chlorides with amines, such as 4-aminobenzoic acid, in the presence of a catalyst like fly-ash:H3PO3 under ultrasound irradiation conditions, which has been shown to yield high product percentages . Another method includes the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates, using a bidentate directing group to achieve regioselectivity . Additionally, trifluoromethylated sulfonic acids can be synthesized using hypervalent iodine trifluoromethylating agents under mild conditions .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine, which is further connected to a benzoic acid moiety. The trifluoromethyl group is a strong electron-withdrawing group that can influence the electronic properties of the molecule and its reactivity . The presence of this group can also affect the molecule's three-dimensional structure and its interaction with biological targets.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including functionalization at different positions of the benzoic acid ring. For instance, Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives have been reported, which allow for further transformations at the meta-position of the ring . The electrochemical behavior of related compounds, such as azo-benzoic acids, has been studied, revealing that the position of substituents relative to the azo bridge significantly impacts their electrochemical reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides like 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid are influenced by their molecular structure. The presence of the trifluoromethyl group increases the compound's lipophilicity, which can be beneficial for crossing biological membranes. The sulfonyl group contributes to the compound's acidity and its ability to form hydrogen bonds, which can be crucial for its biological activity . The antimicrobial activities of these compounds have been evaluated, and they have shown significant potential, which is attributed to their structural features .

Scientific Research Applications

EP1 Receptor Selective Antagonists

4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, a functional PGE2 antagonist, is selective for the EP1 receptor subtype. Analogs of this compound, replacing the phenyl-sulfonyl moiety with hydrophilic heteroarylsulfonyl moieties, showed optimized EP1 antagonist activity, including in vivo effects. This indicates its potential for targeted therapeutic applications (Naganawa et al., 2006).

Amino Acid Sulfonamides

Amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride have been synthesized, demonstrating the versatility of sulfonamide chemistry for creating novel amino acid derivatives (Riabchenko et al., 2020).

Electrochemical Behavior Studies

The electrochemical reduction of compounds related to 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid has been investigated, revealing insights into their electrochemical properties and potential applications in electrochemistry (Mandić et al., 2004).

Synthesis and Properties of Metal Extractants

Research on sulfonyl-bridged oligo(benzoic acid)s has uncovered their potential as metal extractants. These compounds exhibit high extractability for lanthanoid ions, indicating their application in metal ion extraction and purification processes (Morohashi et al., 2014).

Trifluoromethyl Sulfonates Synthesis

Studies on the synthesis of trifluoromethyl sulfonates from sulfonic acids present new methods in organic synthesis, highlighting the chemical versatility and potential applications of these compounds (Koller et al., 2009).

Copper-Mediated Ortho C-H Sulfonylation

Copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates has been explored, offering new pathways in organic synthesis and functionalization of benzoic acid derivatives (Liu et al., 2015).

properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4S/c15-14(16,17)9-4-3-5-10(8-9)23(21,22)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTDXJDJQQYOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366211
Record name 2-{[3-(Trifluoromethyl)benzene-1-sulfonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid

CAS RN

306955-85-1
Record name 2-{[3-(Trifluoromethyl)benzene-1-sulfonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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